7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Dopamine D3 receptor Medicinal chemistry Cyanation

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 264602-74-6) is a brominated tetrahydroisoquinoline (THIQ) building block bearing a gem-dimethyl group at the 4-position and a bromine atom at the 7-position of the isoquinoline ring system. It is primarily employed as a synthetic intermediate in medicinal chemistry programs, most notably as a precursor to 7-cyano-4,4-dimethyl-THIQ derivatives that serve as key scaffolds in dopamine D3 receptor modulator development.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
CAS No. 264602-74-6
Cat. No. B1291519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
CAS264602-74-6
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCC1(CNCC2=C1C=CC(=C2)Br)C
InChIInChI=1S/C11H14BrN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3
InChIKeyNOMMPPJSKTYNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 264602-74-6): Sourcing and Differentiation Guide for Procurement Scientists


7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 264602-74-6) is a brominated tetrahydroisoquinoline (THIQ) building block bearing a gem-dimethyl group at the 4-position and a bromine atom at the 7-position of the isoquinoline ring system . It is primarily employed as a synthetic intermediate in medicinal chemistry programs, most notably as a precursor to 7-cyano-4,4-dimethyl-THIQ derivatives that serve as key scaffolds in dopamine D3 receptor modulator development [1]. The compound is commercially available from multiple vendors with typical purity specifications of 95% or higher, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution Among Bromo-4,4-dimethyl-THIQ Isomers Fails: The Criticality of the 7-Position


Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline exists as three major regioisomers (5-bromo, 7-bromo, and 8-bromo), yet these cannot be freely interchanged in synthetic workflows. The 7-bromo isomer is the specific precursor required for the Rosenmund-von Braun cyanation to yield 7-cyano-4,4-dimethyl-THIQ, a critical intermediate en route to dopamine D3 receptor modulators claimed in patent US6358974 [1]. The 5-bromo and 8-bromo isomers are structurally incapable of generating the corresponding 7-cyano derivatives that appear in the final pharmacologically active compounds. Furthermore, computed physicochemical properties differ measurably among the isomers, with the 7-bromo congener exhibiting a lower logP (2.9) compared to both the 5-bromo (3.08) and 8-bromo (3.16) isomers [2][3], which may influence extraction, chromatographic behavior, and downstream partitioning characteristics. Substituting a non-7-bromo isomer or a non-brominated analog therefore disrupts the established synthetic route and may compromise the integrity of the final target compound.

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 264602-74-6): Quantitative Differentiation Evidence vs. Closest Analogs


Patent-Validated Synthetic Utility as Exclusive Precursor to 7-Cyano-THIQ Dopamine D3 Modulator Scaffolds

In US patent US6358974 (SmithKline Beecham), 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is the sole and essential precursor for synthesizing 7-cyano-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline via CuCN-mediated cyanation. The 7-cyano intermediate is then elaborated into trans-(E)-7-cyano-4,4-dimethyl-2-[2-(1-(4-(3-(4-fluoro)phenylpropenoyl)amino)cyclohexyl)ethyl]-1,2,3,4-tetrahydroisoquinoline, a specifically claimed dopamine D3 receptor modulator [1]. The 5-bromo and 8-bromo regioisomers (CAS 1203684-57-4 and 1203682-59-0) cannot yield the identical 7-cyano final compounds.

Dopamine D3 receptor Medicinal chemistry Cyanation

Computed logP Differentiation Among Bromo Regioisomers of 4,4-Dimethyl-THIQ

Computed octanol-water partition coefficients (logP) differ measurably across the three bromo-4,4-dimethyl-THIQ regioisomers. The 7-bromo isomer exhibits a logP of 2.9, which is lower than both the 5-bromo isomer (logP = 3.08) and the 8-bromo isomer (logP = 3.16) [1][2]. This difference of 0.18-0.26 logP units reflects the distinct electronic environment of the bromine substituent at the 7-position versus the 5- or 8-positions on the isoquinoline ring, which may affect reversed-phase HPLC retention times, liquid-liquid extraction efficiency, and passive membrane permeability in cell-based assays.

Physicochemical properties Lipophilicity Chromatography

Documented Synthetic Yields in Patent Route: Reduction Step from Dihydroisoquinoline

The patent US6358974 provides quantitative yield data for the two-step synthesis of the target compound. 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinoline is prepared from 2-(4-bromophenyl)-2-methylpropylamine in 43% yield (3.7 g, colourless solid), and subsequent reduction to 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline proceeds in 76% yield (2.81 g, yellow oil) [1]. These experimentally validated yields provide a benchmark for procurement quality assessment and in-house synthesis planning. No comparable patent-validated route with documented yields exists for the 5-bromo or 8-bromo isomers in the context of D3 modulator synthesis.

Process chemistry Synthetic yield Scale-up

Availability with Defined Purity Specifications and Multi-Method Batch QC Documentation

The target compound is commercially available from reputable suppliers such as Bidepharm with a standard purity of ≥95% (CAS 264602-74-6, catalog BD291830), and is also offered at ≥98% purity from alternative vendors such as Leyan (catalog 1521178) . Critically, Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analyses, enabling procurement scientists to verify both identity and purity prior to use. In contrast, the 5-bromo and 8-bromo isomers (CAS 1203684-57-4 and 1203682-59-0) are less widely stocked and typically lack the same breadth of multi-method batch QC data from a single supplier .

Quality control Procurement Analytical chemistry

Class-Level Evidence: 7-Substituted THIQ Scaffold Activity in PNMT Inhibition and Potential for Neurological Target Programs

7-Substituted-1,2,3,4-tetrahydroisoquinolines constitute a well-characterized class of phenylethanolamine N-methyltransferase (PNMT) inhibitors, the enzyme responsible for epinephrine biosynthesis [1]. Grunewald et al. (2005) demonstrated that 7-bromo-THIQ derivatives exhibit measurable PNMT inhibitory activity, with selectivity over α₂-adrenoceptors being tunable via the nature of the 7-substituent [1]. While the specific PNMT IC₅₀ of 7-bromo-4,4-dimethyl-THIQ has not been reported in isolation, the 4,4-dimethyl substitution is known within the broader THIQ class to confer enhanced metabolic stability via the gem-dimethyl effect, reducing susceptibility to oxidative metabolism at the 4-position compared to unsubstituted THIQ analogs [2]. This class-level inference supports the compound's utility as a more metabolically resilient probe or intermediate for CNS-targeted programs compared to 4-unsubstituted 7-bromo-THIQ (CAS 17680-55-6).

PNMT inhibition Epinephrine biosynthesis Neurological disorders

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 264602-74-6): Recommended Application Scenarios Based on Verified Differentiation Evidence


Dopamine D3 Receptor Modulator Medicinal Chemistry Programs Requiring the 7-Cyano-THIQ Scaffold

Procurement of 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is essential for any synthetic route targeting 7-cyano-4,4-dimethyl-THIQ derivatives as dopamine D3 receptor modulators, as validated in US patent US6358974 [1]. The compound undergoes efficient Boc protection followed by CuCN-mediated cyanation to install the 7-cyano group, which is a requisite substituent in the final pharmacologically active trans-7-cyano-D3 modulator compounds. The 5-bromo and 8-bromo regioisomers cannot substitute in this pathway.

PNMT Inhibitor Probe Synthesis and Neurological Target Screening

As a member of the 7-substituted THIQ class with documented PNMT inhibitory activity, the compound can serve as a synthetic intermediate for generating PNMT-targeted probe molecules [1]. The 4,4-dimethyl substitution is expected to confer enhanced metabolic stability relative to 4-unsubstituted 7-bromo-THIQ (CAS 17680-55-6), making it a preferred starting material for CNS-penetrant compound libraries where oxidative metabolism at the benzylic position is a concern [2].

Custom Synthesis and Reference Standard for Drug Impurity Profiling

The compound is explicitly listed by multiple vendors as suitable for use as a drug impurity reference standard [1]. With batch-specific QC documentation including NMR, HPLC, and GC available from suppliers such as Bidepharm (catalog BD291830, ≥95% purity), it can be directly integrated into pharmaceutical impurity profiling workflows without the need for extensive in-house re-characterization.

Building Block for Diversification via Cross-Coupling at the 7-Position

The aryl bromide at the 7-position provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), enabling the generation of diverse 7-substituted-4,4-dimethyl-THIQ libraries [1]. The established synthetic route from 2-(4-bromophenyl)-2-methylpropylamine provides a reliable supply chain for gram-scale quantities, with patent-documented yields supporting process feasibility [1].

Quote Request

Request a Quote for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.